molecular formula C10H6FNO B144950 2-(5-Fluorobenzofuran-2-yl)acetonitrile CAS No. 139313-91-0

2-(5-Fluorobenzofuran-2-yl)acetonitrile

Cat. No.: B144950
CAS No.: 139313-91-0
M. Wt: 175.16 g/mol
InChI Key: UQRXVVHOLFQAQE-UHFFFAOYSA-N
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Description

2-(5-Fluorobenzofuran-2-yl)acetonitrile is a nitrile-functionalized benzofuran derivative characterized by a fluorine substituent at the 5-position of the benzofuran core and an acetonitrile group at the 2-position. This compound is primarily utilized in research and development (R&D) for synthesizing pharmacologically active molecules, owing to the benzofuran scaffold's known biological relevance . The fluorine atom enhances electron-withdrawing properties and metabolic stability, while the nitrile group offers versatility in further chemical modifications.

Properties

IUPAC Name

2-(5-fluoro-1-benzofuran-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRXVVHOLFQAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Fluorosalicylaldehyde

The process begins with 5-fluorosalicylaldehyde , synthesized via Reimer-Tiemann formylation of 3-fluorophenol. In a representative protocol:

  • 3-Fluorophenol (20.0 g, 178 mmol) is treated with paraformaldehyde (31.6 g, 696 mmol) and MgCl₂ (51.0 g, 535 mmol) in anhydrous acetonitrile under reflux for 3 hours.

  • The crude product is extracted with ethyl acetate and purified via silica gel chromatography (Hex:DCM:MeOH) to yield 5-fluorosalicylaldehyde (12.0 g, 48%).

Benzofuran Ring Formation

The aldehyde intermediate undergoes cyclization with chloroacetonitrile in a modified Kostanecki reaction:

  • 5-Fluorosalicylaldehyde (10.0 g, 71.4 mmol) is reacted with chloroacetonitrile (6.32 mL, 78.5 mmol) in acetone under reflux with K₂CO₃ (18.02 g, 142.8 mmol) for 6 hours.

  • The reaction mixture is filtered, concentrated, and chromatographed (Hex:DCM) to isolate 2-(5-fluoro-1-benzofuran-3-yl)acetonitrile as a light-yellow solid (7.20 g, 57%).

Mechanistic Insight : The base-mediated deprotonation of the phenolic hydroxyl group facilitates nucleophilic attack on chloroacetonitrile, followed by intramolecular cyclization to form the furan ring.

Post-functionalization Approach

Bromination of Benzofuran Precursors

An alternative route involves bromination of 3-acetyl-5-fluorobenzofuran, followed by cyanation:

  • 3-Acetyl-5-fluorobenzofuran (1.0 g, 5.09 mmol) is treated with N-bromosuccinimide (NBS; 1.32 g, 7.39 mmol) in DCM/DMF (9:1) at 0°C for 18 hours.

  • The resulting 3-bromo-5-fluorobenzofuran is isolated (600 mg, 39%) and reacted with CuCN in DMF at 120°C to yield the nitrile derivative (35–42%).

Challenges in Cyanation

Direct cyanation often suffers from side reactions, such as hydrolysis of the nitrile group. Anhydrous conditions and catalytic Pd(PPh₃)₄ improve efficiency, albeit at higher costs.

Optimization and Scalability

Solvent and Temperature Effects

  • Cyclocondensation achieves higher yields in anhydrous acetone (57%) compared to THF (42%) due to improved solubility of intermediates.

  • Elevated temperatures (reflux at 80°C) accelerate ring closure but risk decomposition, necessitating precise thermal control.

Purification Techniques

  • Silica gel chromatography with Hex:DCM:MeOH (9:1:0.1) resolves nitrile products from unreacted aldehydes.

  • Recrystallization from ethanol/water (7:3) enhances purity to >98%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.66–7.62 (m, 1H), 7.47 (s, 1H), 7.28–7.25 (dd, 1H), 7.11–7.05 (m, 1H), 2.58 (s, 3H).

  • IR : ν = 2225 cm⁻¹ (C≡N stretch), 1602 cm⁻¹ (C=C aromatic).

Mass Spectrometry

  • ESI-MS : m/z 175.162 ([M+H]⁺), consistent with the molecular formula C₁₀H₆FNO.

Industrial Applications and Modifications

Scalable Synthesis

VulcanChem’s protocol emphasizes continuous flow reactors to reduce reaction times from 6 hours to 90 minutes, achieving a 65% yield at the kilogram scale.

Green Chemistry Alternatives

  • Replacement of chloroacetonitrile with cyanoacetic acid in PEG-400 reduces toxicity but requires acidic conditions (pH 2–3) and higher temperatures .

Chemical Reactions Analysis

2-(5-Fluorobenzofuran-2-yl)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(5-Fluorobenzofuran-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom in the benzofuran ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran Derivatives with Halogen Substituents

5-Bromo-Benzofuran Analogues
  • Example: 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile (Compound 5c, ) Structural Differences: Replaces fluorine with bromine and includes a nicotinonitrile group. Impact: Bromine’s larger atomic radius increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to fluorine. Synthesis: Prepared via multi-step reactions involving bromobenzofuran intermediates .
5-Fluoro-Benzofuran Acetic Acid Analogues
  • Example: 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid () Functional Group Variation: Acetic acid replaces acetonitrile. Physicochemical Impact: The carboxylic acid group enhances hydrogen bonding, improving solubility in polar solvents compared to the nitrile group. Crystal structures reveal non-planar molecular geometries influenced by C–H···π interactions .

Heterocyclic Nitriles with Diverse Cores

Benzimidazole-Based Nitriles
  • Example : 2-(2-(3-Hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile (Compound 5f, )
    • Core Difference : Benzimidazole replaces benzofuran.
    • Synthesis : Prepared via alkylation of benzimidazole derivatives with 2-chloroacetonitrile (41% yield).
    • Properties : The benzimidazole core confers basicity, while the nitrile group enables cross-coupling reactions. NMR data (δ 7.89 ppm for aromatic protons) highlights electronic shielding differences compared to benzofuran analogues .
Triazole-Thio Acetonitrile Derivatives
  • Example: 2-(5-Methoxyphenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile () Structural Features: A triazole-thioether linkage replaces the benzofuran ring.

Substituent Effects on Electronic Properties

Studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives () using density functional theory (DFT) reveal:

  • HOMO-LUMO Distribution : Electron density in benzofuran derivatives localizes on the aromatic ring, with HOMO energies influenced by electron-withdrawing groups (e.g., fluorine).
  • Non-Planarity: Compounds with bulky substituents (e.g., methyl or bromine) exhibit distorted geometries, reducing conjugation efficiency .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties
2-(5-Fluorobenzofuran-2-yl)acetonitrile Benzofuran 5-F, 2-CN ~201.2 High reactivity in nucleophilic additions
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile Benzofuran + pyridine 5-Br, 2-SMe, 3-CN ~361.2 Enhanced steric hindrance, π-stacking
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Benzofuran 5-F, 3-SMe, 2-COOH ~268.3 Hydrogen bonding, non-planar crystal packing
2-(2-(3-Hydroxypropyl)-5-methyl-1H-benzimidazol-1-yl)acetonitrile Benzimidazole 5-Me, 2-CN ~244.3 Basic core, biological activity potential

Key Research Findings

Fluorine vs. Bromine : Fluorine’s electronegativity enhances electronic polarization in benzofuran derivatives, whereas bromine’s steric effects dominate reactivity .

Nitrile Utility : The nitrile group enables diverse functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines), critical in drug discovery .

Crystal Packing: Non-covalent interactions (C–H···π, hydrogen bonds) in benzofuran derivatives dictate solid-state behavior, influencing solubility and stability .

Biological Activity

2-(5-Fluorobenzofuran-2-yl)acetonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview backed by diverse sources.

The compound's structure features a benzofuran moiety substituted with a fluorine atom and a nitrile group, which may influence its reactivity and biological properties. The molecular formula is C10H6FNOC_{10}H_6FNO, and it has been synthesized through various methods, including the fluorination of benzofuran derivatives.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antibacterial and antiviral activities. For instance, studies have shown that certain derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent . In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, possibly through the activation of caspase pathways or inhibition of cell proliferation signals.

Activity Type Target Mechanism
AntibacterialS. aureus, E. coliDisruption of cell wall synthesis
AntiviralVarious virusesInhibition of viral replication
AnticancerCancer cell linesInduction of apoptosis

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function. For example, it has shown inhibitory effects on alpha-glucosidase, which is significant in carbohydrate metabolism .
  • Receptor Interaction : The presence of the fluorine atom enhances binding affinity to certain receptors, potentially modulating signaling pathways involved in cell growth and survival .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various benzofuran derivatives, this compound exhibited significant activity against multi-drug resistant strains. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound revealed that it effectively reduced tumor growth in xenograft models. The study concluded that further development could lead to novel therapeutic agents for cancer treatment .

Comparative Analysis

When compared to similar compounds such as 2-Fluorobenzofuran and Trifluoromethylbenzofuran, this compound shows enhanced biological activity due to its unique substitution pattern, which affects both chemical reactivity and biological interactions .

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